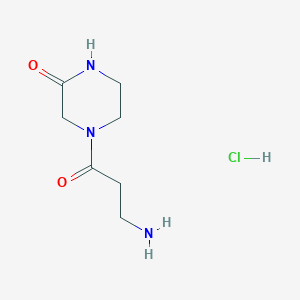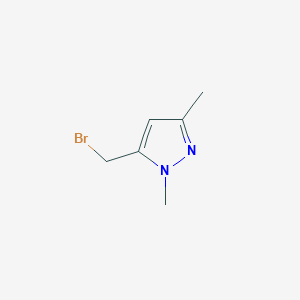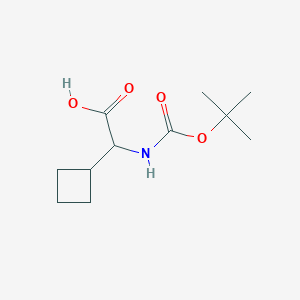
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
Overview
Description
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, or 4-NTP, is a synthetic compound that has been used in various scientific research applications. It is a piperazine derivative with a nitro-trifluoromethylbenzyl group attached to the methyl group. 4-NTP has been used in a variety of research fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Anti-mycobacterial Activity
Piperazine, a nitrogen-containing heterocyclic ring, is a core component in numerous drugs with diverse pharmacological activities. Its derivatives, including 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, have shown potential activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine-based compounds in developing effective anti-mycobacterial agents. The structural features and design of these compounds are critical for their activity, providing a foundation for medicinal chemists to develop safer and more cost-effective treatments (Girase et al., 2020).
Metabolic Pathways and Disposition
Piperazine derivatives, including 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, undergo extensive pre-systemic and systemic metabolism. These compounds are known for their applications in treating depression, psychosis, and anxiety. They are metabolized through pathways involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites exhibit a wide range of pharmacological effects due to their affinity for various neurotransmitter receptors. Understanding the metabolic pathways and disposition of these compounds is crucial for assessing their pharmacological profiles and potential side effects (Caccia, 2007).
Therapeutic Applications and Molecular Design
The piperazine ring is significant in drug design due to its presence in many drugs with various therapeutic uses. Modifications in the piperazine nucleus can lead to recognizable differences in the medicinal potential of the resultant molecules. Piperazine derivatives have been investigated for their therapeutic applications in CNS disorders, cancer, cardiovascular diseases, viral infections, tuberculosis, inflammation, diabetes, and histamine-related conditions. The flexibility of the piperazine building block in drug discovery emphasizes the importance of understanding its pharmacokinetic and pharmacodynamic properties for the rational design of new therapeutic agents (Rathi et al., 2016).
properties
IUPAC Name |
1-methyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-17-4-6-18(7-5-17)9-10-2-3-11(19(20)21)8-12(10)13(14,15)16/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHFIIDGPWSVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676603 | |
| Record name | 1-Methyl-4-{[4-nitro-2-(trifluoromethyl)phenyl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | |
CAS RN |
694499-24-6 | |
| Record name | 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0694499246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-{[4-nitro-2-(trifluoromethyl)phenyl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-(4-nitro-2-trifluoromethyl-benzyl)-piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBE32EM8SQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)

![4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone](/img/structure/B1372926.png)
![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)






